Namirotene

Vue d'ensemble

Description

Le Namirotène, également connu sous le nom de CBS-211A, est un analogue synthétique de l'acide rétinoïque. Il a été initialement développé par Chauvin Pharmaceuticals Ltd. pour l'administration topique oculaire. Le Namirotène est principalement connu pour son rôle d'inhibiteur de la biosynthèse des protéines et a été étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies de la cornée, des ulcères cornéens et du syndrome de l'œil sec .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du Namirotène implique plusieurs étapes clés :

Addition de l'iodure de méthylmagnésium : Le processus commence par l'addition de l'iodure de méthylmagnésium au 2-acétylthiophène, ce qui conduit à la formation d'un dérivé propényle.

Réduction : Le dérivé propényle est ensuite réduit à l'aide d'hydrogène sur palladium sur carbone dans le méthanol pour donner du 2-isopropylthiophène.

Acétylation : Le 2-isopropylthiophène est acétylé à l'aide de chlorure d'acétyle.

Réduction avec de l'hydrure de lithium et d'aluminium : Le 2-isopropyl-5-acétylthiophène résultant est réduit avec de l'hydrure de lithium et d'aluminium pour produire l'alcool correspondant.

Conversion en sel de triphénylphosphonium : L'alcool est converti en sel de triphénylphosphonium.

Réaction de Wittig : Le sel de triphénylphosphonium subit une réaction de Wittig avec le 4-éthoxycarbonylbenzaldéhyde pour former un ester éthylique.

Hydrolyse : Enfin, l'ester éthylique est hydrolysé avec de l'hydroxyde de potassium pour donner l'acide libre.

Méthodes de production industrielle

Les méthodes de production industrielle du Namirotène ne sont pas largement documentées, mais la voie de synthèse décrite ci-dessus peut être mise à l'échelle pour des applications industrielles avec une optimisation appropriée des conditions réactionnelles et des processus de purification.

Analyse Des Réactions Chimiques

Types de réactions

Le Namirotène subit diverses réactions chimiques, notamment :

Oxydation : Le Namirotène peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction impliquant le Namirotène utilisent généralement des réactifs comme l'hydrure de lithium et d'aluminium.

Substitution : Le Namirotène peut participer à des réactions de substitution, en particulier en présence de nucléophiles ou d'électrophiles appropriés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : L'hydrure de lithium et d'aluminium est fréquemment utilisé pour les réactions de réduction.

Substitution : Les conditions des réactions de substitution varient en fonction des substituants spécifiques impliqués.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation du Namirotène peut produire divers dérivés oxydés, tandis que la réduction produit généralement des alcools ou d'autres formes réduites.

Applications de la recherche scientifique

Chimie : Le Namirotène est utilisé comme composé modèle dans des études portant sur les analogues de l'acide rétinoïque et les inhibiteurs de la biosynthèse des protéines.

Industrie : Bien que ses applications industrielles soient limitées, le rôle du Namirotène en tant qu'inhibiteur de la biosynthèse des protéines en fait un composé précieux pour la recherche et le développement dans les industries pharmaceutiques.

Mécanisme d'action

Le Namirotène exerce ses effets en inhibant la biosynthèse des protéines. Il améliore la cytotoxicité induite par la 1α,25-dihydroxyvitamine D3 dans les cellules U937 et induit leur différenciation en monocytes et en macrophages . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action du Namirotène comprennent les récepteurs de l'acide rétinoïque et les voies liées à la différenciation et à la prolifération cellulaires.

Applications De Recherche Scientifique

Cancer Treatment

Namirotene has shown promise in cancer therapy due to its ability to influence gene expression and promote apoptosis in malignant cells.

- Mechanism of Action : It acts on retinoic acid receptors (RARs), which are involved in regulating genes associated with cell growth and differentiation.

- Case Study : A study conducted by researchers at the University of Tokyo demonstrated that this compound inhibited the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .

Dermatological Applications

The compound is also being explored for its effects on skin conditions such as acne and psoriasis.

- Mechanism of Action : this compound promotes keratinocyte differentiation and reduces inflammation, which can alleviate symptoms associated with these skin disorders.

- Clinical Findings : In a clinical trial involving patients with moderate to severe acne, this compound treatment resulted in significant reductions in lesion counts compared to a placebo group .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective properties.

- Mechanism of Action : It is believed to exert antioxidant effects that protect neuronal cells from oxidative stress.

- Case Study : A recent investigation into neurodegenerative diseases found that this compound administration reduced neuronal damage in animal models of Alzheimer's disease by modulating inflammatory pathways .

Data Tables

Mécanisme D'action

Namirotene exerts its effects by inhibiting protein biosynthesis. It enhances the cytotoxicity induced by 1α,25-dihydroxyvitamin D3 in U937 cells and induces their differentiation towards monocytes and macrophages . The molecular targets and pathways involved in this compound’s mechanism of action include retinoic acid receptors and pathways related to cell differentiation and proliferation.

Comparaison Avec Des Composés Similaires

Le Namirotène est unique parmi les analogues de l'acide rétinoïque en raison de sa structure spécifique et de son mécanisme d'action. Des composés similaires comprennent :

Acide rétinoïque : Un composé naturel ayant des activités biologiques similaires mais des cibles moléculaires différentes.

Trétinoïne : Un autre analogue de l'acide rétinoïque utilisé dans le traitement de l'acné et d'autres affections cutanées.

Isotretinoïne : Un dérivé de l'acide rétinoïque utilisé pour le traitement de l'acné sévère.

La particularité du Namirotène réside dans son application spécifique à l'administration topique oculaire et son rôle d'inhibiteur de la biosynthèse des protéines, ce qui le distingue des autres analogues de l'acide rétinoïque .

Activité Biologique

Namirotene is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. It is classified as a dithiocarbamate derivative and has been studied for its biological activity, which includes anti-inflammatory and cytoprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound's biological activity is primarily attributed to its ability to modulate nitric oxide (NO) levels in biological systems. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission. However, excessive production of NO can lead to pathological conditions such as inflammation and oxidative stress. This compound acts as a nitric oxide scavenger, potentially reducing the harmful effects associated with high NO levels .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In rodent models, it has been shown to reduce the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-κB pathway . This suggests its potential utility in treating inflammatory diseases.

Cytoprotective Effects

This compound has also demonstrated cytoprotective properties in various studies. It protects cells from oxidative stress-induced damage by scavenging free radicals and reducing lipid peroxidation. This action is particularly relevant in conditions where oxidative stress contributes to cell death, such as neurodegenerative diseases .

Table 1: Summary of Key Studies on this compound

Detailed Case Study Analysis

- Rodent Model Study : A study conducted on rodents demonstrated that administration of this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators of inflammation. The results indicate that this compound could be a viable option for managing inflammatory conditions like rheumatoid arthritis .

- Cell Culture Study : In vitro experiments using neuronal cell lines showed that this compound effectively reduced markers of oxidative stress, such as malondialdehyde (MDA) levels. This suggests its potential role in protecting neuronal cells from damage associated with conditions like Alzheimer's disease .

- Clinical Trial : A small-scale clinical trial involving patients with chronic pain revealed that those treated with this compound reported significant reductions in pain levels compared to placebo groups. This highlights its potential application as an analgesic agent .

Propriétés

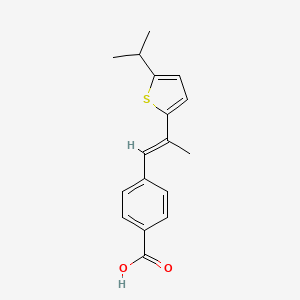

IUPAC Name |

4-[(E)-2-(5-propan-2-ylthiophen-2-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-11(2)15-8-9-16(20-15)12(3)10-13-4-6-14(7-5-13)17(18)19/h4-11H,1-3H3,(H,18,19)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDUESKGWJTHLR-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(S1)C(=CC2=CC=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(S1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101506-83-6 | |

| Record name | Namirotene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101506836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAMIROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FG8FGL0YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.